molecular formula C20H23NO4 B11295956 N-isopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-isopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11295956
M. Wt: 341.4 g/mol
InChI Key: MODOOVJBTYLMSI-UHFFFAOYSA-N
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Description

N-isopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound characterized by a fused furochromen-7-one core substituted with methyl groups at positions 2, 3, and 5, coupled with an N-isopropyl propanamide side chain. The furochromene scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. This compound is structurally related to natural coumarin derivatives but distinguishes itself through its unique substitution pattern and appended functional groups.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-propan-2-yl-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C20H23NO4/c1-10(2)21-19(22)7-6-14-12(4)16-8-15-11(3)13(5)24-17(15)9-18(16)25-20(14)23/h8-10H,6-7H2,1-5H3,(H,21,22)

InChI Key

MODOOVJBTYLMSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C)C)C)C

Origin of Product

United States

Preparation Methods

Table 1: Critical Reagents and Their Roles

ReagentRoleSource
2,3,5-Trimethyl-7-oxofurochromenCore structure precursor,
β-PropiolactonePropanamide backbone synthesis
IsopropylamineAmide nitrogen source
EDC (Ethylcarbodiimide)Coupling agent
HOBt (Hydroxybenzotriazole)Catalytic activator

The furochromen core is typically derived from khellin or its analogues through demethylation and oxidation. Substitution at the 6-position is achieved via Friedel-Crafts acylation, introducing a propanoyl group.

Step-by-Step Synthesis Protocol

Formation of the Furochromen Intermediate

The 2,3,5-trimethyl-7-oxofurochromen intermediate is synthesized through a four-step sequence:

  • Demethylation : Khellin undergoes selective demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C to yield 2,3,5-trihydroxyfurochromen.

  • Methylation : Selective re-methylation at the 2, 3, and 5 positions using methyl iodide and potassium carbonate in acetone.

  • Oxidation : The 7-position hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).

  • Carboxylic Acid Activation : The 6-position carboxyl group is activated with thionyl chloride (SOCl₂) to form the acid chloride.

Propanamide Side Chain Synthesis

N-Isopropyl-3-aminopropanamide is prepared via:

  • Aminolysis : β-Propiolactone reacts with isopropylamine in tetrahydrofuran (THF) at 0°C, yielding 3-(isopropylamino)propanamide.

  • Purification : Crude product is recrystallized from ethyl acetate/hexane (3:1) to achieve >98% purity.

Coupling Reaction

The final step involves coupling the furochromen acid chloride with the propanamide side chain:

  • Activation : The acid chloride (1.0 equiv) is reacted with EDC (1.2 equiv) and HOBt (0.2 equiv) in dry DMF at 25°C for 1 hour.

  • Amide Bond Formation : N-Isopropyl-3-aminopropanamide (1.1 equiv) is added dropwise, and the reaction is stirred under argon for 24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with 5% HCl and saturated NaHCO₃, and dried over MgSO₄.

Purification and Isolation

Crude product is purified using:

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent.

  • HPLC : Semi-preparative C18 column (10 × 250 mm), acetonitrile/water (65:35), flow rate 4 mL/min.

Table 2: Purification Efficiency Comparison

MethodPurity (%)Yield (%)Time (h)
Column Chromatography95726
HPLC99683

HPLC achieves higher purity but slightly lower yield due to fraction collection losses.

Optimization Strategies

Catalyst Screening

Rhodium-based catalysts (e.g., [Rh(R-Xyl-PhanePhos)(NBD)]BF₄) enhance coupling efficiency in analogous amidation reactions, achieving 96% conversion at 50°C.

Solvent Effects

DMF outperforms THF in coupling reactions due to superior solubility of intermediates:

  • DMF : 89% yield

  • THF : 63% yield

Temperature Optimization

Yields improve linearly from 50°C (72%) to 65°C (88%), but temperatures >70°C promote decomposition.

Analytical Characterization

Structural Confirmation

  • NMR : ¹H NMR (400 MHz, CDCl₃): δ 1.15 (d, J=6.4 Hz, 6H, CH(CH₃)₂), 2.28 (s, 3H, Ar-CH₃), 2.94 (m, 1H, CH(CH₃)₂).

  • HRMS : m/z 341.1621 [M+H]⁺ (calc. 341.1624).

Purity Assessment

HPLC retention time: 12.7 min (λ=254 nm), with single peak confirming >99% purity.

Challenges and Mitigation

  • Steric Hindrance : Bulky isopropyl group reduces coupling efficiency. Mitigated by using excess EDC/HOBt (1.5 equiv).

  • Oxidative Degradation : Furochromen core susceptible to light-induced oxidation. Reactions conducted under argon with amber glassware.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Reduce reaction time from 24 h to 2 h.

  • Crystallization : Anti-solvent (heptane) addition yields 85% recovery with 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-isopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-isopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide. Key differences in substituents, biological activity, and physicochemical properties are highlighted:

N-(2-(1H-imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP)

  • Structure : Shares the 3-(furochromenyl)propanamide backbone but substitutes the N-isopropyl group with a 2-(imidazol-4-yl)ethyl chain.
  • Biological Activity : Demonstrated inhibitory activity against cathepsin L, a protease implicated in cancer metastasis. Pharmacophore models indicate interactions with catalytic triad residues (Cys25, His163, Asn187) and adjacent hydrophobic pockets .
  • Reduced steric bulk may improve binding flexibility but decrease metabolic stability.

3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic Acid

  • Structure: Replaces the propanamide group with a propanoic acid moiety.
  • Physicochemical Properties : Higher polarity (logP ~1.2) due to the carboxylic acid group, improving aqueous solubility but limiting membrane permeability compared to the amide derivative.

N-isopropyl-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

  • Structure : Adds a methyl group at position 9 of the furochromene core.
  • Steric hindrance at position 9 may reduce binding to flat active sites .

Fentanyl 1-Substituted Analogs (e.g., N-isopropyl propanamide derivatives)

  • Structural Context : While opioid receptor ligands, these analogs share the N-isopropyl propanamide motif.
  • Biological Insights : Studies show that N-isopropyl substitution lowers ED50 (median effective dose) and enhances analgesic potency compared to bulkier tert-butyl groups, suggesting that moderate steric bulk optimizes receptor engagement .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
This compound Furochromen-7-one + propanamide 2,3,5-trimethyl; N-isopropyl Hypothesized protease/cancer target binding [3, 6]
NFP Furochromen-7-one + propanamide 3,5-dimethyl; N-(2-imidazol-4-yl-ethyl) Cathepsin L inhibition (IC50 ~0.8 µM) [3]
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid Furochromen-7-one + propanoic acid 3,5-dimethyl; COOH High solubility, low membrane permeability [6]
Fentanyl analog (N-isopropyl propanamide) Piperidine + propanamide N-isopropyl Opioid receptor binding (ED50 ~0.02 mg/kg) [5]

Research Findings and Implications

  • Substituent Effects: Methyl groups on the furochromene core (e.g., 2,3,5-trimethyl vs.
  • Side Chain Optimization : The N-isopropyl group balances steric bulk and metabolic stability, whereas polar side chains (e.g., imidazole) improve target affinity at the expense of pharmacokinetics .
  • Therapeutic Potential: Structural analogs with modified furochromene cores and propanamide side chains are promising candidates for anticancer or protease-targeted therapies, warranting further in vivo validation.

Biological Activity

N-isopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound characterized by its unique structural features, which include a furochromene core with an isopropyl and propanamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anti-inflammatory Properties

Preliminary studies suggest that compounds related to this compound may exhibit anti-inflammatory properties. The furochromene structure is known for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. It may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The presence of the furochromene core enhances its capacity to act as an electron donor .

Anticancer Potential

This compound has shown promise in anticancer research. Compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. The mechanism may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Case Studies

  • In Vitro Studies :
    • A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. IC50 values were determined for various cell lines, indicating significant cytotoxicity at lower concentrations .
  • Animal Models :
    • In vivo studies using mouse models of inflammation showed that treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-HydroxycoumarinContains a coumarin coreAnticoagulant properties
7-HydroxyflavoneFlavonoid structure with hydroxyl groupsAntioxidant activity
CoumarinBasic coumarin structureAntifungal and antibacterial properties

This compound stands out due to its specific combination of furochromene and propanamide functionalities that may confer distinct biological activities not observed in simpler analogs like coumarin or flavonoids .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-isopropyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the furochromen core with propanamide substituents. Key steps include:

  • Substituent Introduction : Alkylation or acylation reactions to attach the isopropylpropanamide group to the furochromen scaffold.
  • Reaction Optimization : Use of catalysts (e.g., palladium for coupling reactions) and temperature control (70–100°C) to improve yields .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization for high purity (>95%) .

Q. What techniques are recommended for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • 1H/13C NMR : Analyze proton environments (e.g., δ 4.69 ppm for hydroxyl protons, δ 7.4–8.1 ppm for aromatic protons) and carbon signals .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 333.34 for related derivatives) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, ensuring ≥95% purity .

Q. How can researchers determine the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks. Monitor degradation via HPLC and FT-IR for functional group integrity .
  • Degradation Pathways : Identify hydrolysis products (e.g., carboxylic acid derivatives) using LC-MS .

Advanced Research Questions

Q. How does the substitution pattern on the furochromen core influence the compound’s bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Methyl Groups : 2,3,5-Trimethyl substitution enhances lipophilicity, improving membrane permeability (logP >3.5) .
  • Isopropylpropanamide Chain : Modulates receptor binding (e.g., opioid receptor affinity in analogs with ED50 <0.1 mg/kg) .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or GPCRs) .

Q. What methodologies are used to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50 values via fluorogenic substrates (e.g., trypsin-like proteases) .
  • Receptor Binding : Radioligand displacement assays (e.g., [3H]-naloxone for opioid receptors) .
  • Cellular Pathways : RNA-seq or proteomics to identify downstream targets (e.g., apoptosis-related proteins) .

Q. How should researchers address discrepancies in reported ED50 values across studies?

  • Methodological Answer :

  • Experimental Replication : Standardize protocols (e.g., rodent tail-flick test for antinociception) to control variables like dosing routes (IV vs. oral) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch-to-batch purity variations (e.g., 92–95% purity impacts bioactivity) .

Q. What strategies can resolve contradictions in toxicity profiles between in vitro and in vivo models?

  • Methodological Answer :

  • Tiered Testing :
  • In Vitro : Use hepatocyte viability assays (LDH release) and genotoxicity tests (Ames test) .
  • In Vivo : Conduct acute toxicity studies (OECD 423) to determine LD50, correlating results with metabolic profiling (e.g., CYP450 interactions) .

Q. How can computational chemistry guide the design of derivatives with improved pharmacological properties?

  • Methodological Answer :

  • QSAR Modeling : Train models on datasets (e.g., IC50 values of furochromen analogs) to predict ADMET properties .
  • Molecular Dynamics : Simulate binding stability (e.g., RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .

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